molecular formula C21H24FN7O5 B10773194 N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide

N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide

Cat. No.: B10773194
M. Wt: 473.5 g/mol
InChI Key: SKEAGJWUKCNICJ-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of PF-152 involves several steps, starting with the protection of amino groups and proceeding through various reactions such as reduction, hydroxyl sulfonylation, and cyclization. The process typically uses reagents like 3-amino-6-methylpyridine and D-Boc-pyroglutamic acid ethyl ester . Industrial production methods focus on optimizing yield, purity, and safety, often involving large-scale reactors and stringent quality control measures.

Chemical Reactions Analysis

PF-152 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PF-152 has a wide range of scientific research applications, including:

Mechanism of Action

PF-152 exerts its effects by inhibiting the activity of matrix metalloproteinase-13. This enzyme is involved in the breakdown of collagen in cartilage, and its inhibition helps to prevent cartilage degradation. The molecular targets and pathways involved include the binding of PF-152 to the active site of matrix metalloproteinase-13, thereby blocking its activity .

Comparison with Similar Compounds

PF-152 is unique in its high selectivity and potency as a matrix metalloproteinase-13 inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their selectivity, potency, and pharmacokinetic properties.

Properties

Molecular Formula

C21H24FN7O5

Molecular Weight

473.5 g/mol

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H24FN7O5/c1-12-24-17(20-26-28-29(27-20)8-14-10-34-15(9-30)11-33-14)6-18(25-12)21(31)23-7-13-3-4-16(22)19(5-13)32-2/h3-6,14-15,30H,7-11H2,1-2H3,(H,23,31)/t14-,15+/m0/s1

InChI Key

SKEAGJWUKCNICJ-LSDHHAIUSA-N

Isomeric SMILES

CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)C[C@H]4CO[C@@H](CO4)CO

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)CC4COC(CO4)CO

Origin of Product

United States

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